An In-Depth Technical Guide to Sodium 5-fluoropyridine-2-sulfinate for Advanced Chemical Synthesis
An In-Depth Technical Guide to Sodium 5-fluoropyridine-2-sulfinate for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Sodium 5-fluoropyridine-2-sulfinate, a versatile and increasingly important reagent in modern organic synthesis. With a focus on practical application and mechanistic understanding, this document serves as a critical resource for professionals in drug discovery and development, as well as academic researchers exploring novel synthetic methodologies.
Introduction: The Emerging Role of Fluorinated Pyridine Scaffolds
The incorporation of a fluorine atom into pyridine rings is a well-established strategy in medicinal chemistry for modulating the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. Sodium 5-fluoropyridine-2-sulfinate has emerged as a key building block for introducing the 5-fluoropyridin-2-yl moiety, offering a stable and reactive alternative to traditionally challenging organometallic reagents. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are central to many pharmaceutical compounds.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and inherent properties.
Chemical Structure:
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Systematic Name: Sodium 5-fluoropyridine-2-sulfinate
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CAS Number: 2137701-68-7
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Molecular Formula: C₅H₃FNNaO₂S
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Molecular Weight: 183.14 g/mol
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SMILES: O=S([O-])c1ccc(F)cn1.[Na+]
The structure consists of a pyridine ring substituted with a fluorine atom at the 5-position and a sulfinate group at the 2-position. The sulfinate is present as its sodium salt.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water; limited solubility in organic solvents | Inferred from general sulfinate properties |
| Stability | Stable under inert atmosphere at room temperature | [1] |
Synthesis of Sodium 5-fluoropyridine-2-sulfinate: A Mechanistic Perspective
Proposed Synthetic Pathway:
The synthesis would commence with 5-fluoro-2-mercaptopyridine, which is then oxidized under basic conditions using an oxidant such as hydrogen peroxide.
Caption: Proposed synthesis of Sodium 5-fluoropyridine-2-sulfinate.
Step-by-Step Experimental Protocol (Adapted from General Procedures):
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-mercaptopyridine in an aqueous solution of sodium hydroxide. The reaction should be cooled in an ice bath to manage any exotherm.
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Oxidation: Slowly add a solution of hydrogen peroxide dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting thiol.
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Isolation: Upon completion, the product can be isolated by precipitation, possibly through the addition of a miscible organic solvent in which the sodium salt is insoluble, or by removal of water under reduced pressure.
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Purification and Drying: The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum to yield the final product.
Causality in Experimental Choices: The use of aqueous sodium hydroxide serves both to deprotonate the thiol, forming the more reactive thiolate, and to provide the basic medium for the oxidation. Hydrogen peroxide is a common and effective oxidant for this transformation. Cooling the reaction is critical to prevent over-oxidation of the sulfinate to the corresponding sulfonate.
Spectroscopic Characterization: The Signature of a Fluorinated Pyridine Sulfinate
While specific spectra for Sodium 5-fluoropyridine-2-sulfinate are not publicly available, the expected NMR and IR characteristics can be inferred from the analysis of closely related fluorinated pyridines and aryl sulfinates.[2]
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. The signals will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.
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¹⁹F NMR: A single resonance is anticipated in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.[3] This signal will be split by the neighboring protons. ¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom.[4][5]
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¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant, while other carbons will exhibit smaller, multi-bond couplings.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfinate group, typically in the range of 1000-1100 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
Core Application: Palladium-Catalyzed Desulfinative Cross-Coupling
The primary and most impactful application of Sodium 5-fluoropyridine-2-sulfinate is its use as a nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions. This methodology provides a robust and efficient route to 2-arylpyridines, which are prevalent motifs in pharmaceuticals.[6][7] This reaction overcomes the limitations of traditional Suzuki-Miyaura couplings that often suffer from the instability of the corresponding 2-pyridylboronic acids.
Reaction Mechanism Overview:
The catalytic cycle is believed to proceed through a standard palladium-catalyzed cross-coupling pathway.
Caption: Palladium-catalyzed desulfinative cross-coupling cycle.
Detailed Experimental Protocol for a Representative Cross-Coupling Reaction:
This protocol is adapted from the general procedure reported by Willis and co-workers for the cross-coupling of pyridine sulfinates with aryl halides.[7]
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Reaction Setup: To an oven-dried, screw-cap reaction vial, add Sodium 5-fluoropyridine-2-sulfinate (2.0 equiv.), the desired aryl halide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and potassium carbonate (K₂CO₃, 1.5 equiv.).
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Inert Atmosphere: The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is typically repeated three times to ensure an oxygen-free environment.
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Solvent Addition: Anhydrous, degassed 1,4-dioxane is added via syringe.
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Heating: The reaction mixture is heated to 150 °C with vigorous stirring for 3-18 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
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Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoropyridine.
Rationale for Reagent Choices:
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Palladium(II) Acetate: A common and effective palladium precursor that is reduced in situ to the active Pd(0) catalyst.
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Tricyclohexylphosphine (PCy₃): An electron-rich, bulky phosphine ligand that promotes the oxidative addition of the aryl halide to the palladium center and facilitates the subsequent steps of the catalytic cycle.
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Potassium Carbonate: A necessary base for the reaction, likely involved in the transmetalation step.
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1,4-Dioxane: A high-boiling ethereal solvent that is suitable for high-temperature cross-coupling reactions.
Conclusion and Future Outlook
Sodium 5-fluoropyridine-2-sulfinate is a valuable and robust reagent for the synthesis of 2-substituted-5-fluoropyridines. Its stability and high reactivity in palladium-catalyzed desulfinative cross-coupling reactions make it a superior alternative to traditional organoboron reagents in many contexts. As the demand for complex fluorinated heterocycles in drug discovery continues to grow, the utility of Sodium 5-fluoropyridine-2-sulfinate and related sulfinate reagents is expected to expand further, enabling the efficient construction of novel molecular architectures with potential therapeutic applications. Future research may focus on expanding the scope of its applications to other types of coupling reactions and developing more sustainable synthetic routes to this important building block.
References
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Micca, J., et al. (2016). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
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Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum, Repository. [Link]
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Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]
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Li, W., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. PMC. [Link]
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El-Khoury, R., et al. (2018). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(48), 5755-5763. [Link]
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ResearchGate. (2021). Efficient Desulfinative Cross-Coupling of Heteroaromatic Sulfinates with Aryl Triflate in Environmentally Friendly Protic Solvents. [Link]
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ResearchGate. (2018). Palladium-Catalyzed Desulfinative Cross-Couplings. [Link]
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Kostova, K., et al. (2024). Chloro-substituted pyridine squaramates as new DNase I inhibitors. Journal of Molecular Structure, 1296, 136815. [Link]
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Wiley Online Library. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine**. [Link]
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ResearchGate. (2019). Desulfitative cross-coupling of aryl halides with arylsulfinates. [Link]
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